molecular formula C8H12BrN3 B1276503 5-bromo-N,N-diethylpyrimidin-2-amine CAS No. 433684-23-2

5-bromo-N,N-diethylpyrimidin-2-amine

Cat. No.: B1276503
CAS No.: 433684-23-2
M. Wt: 230.11 g/mol
InChI Key: AKTJBOBIMUJVHD-UHFFFAOYSA-N
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Description

5-Bromo-N,N-diethylpyrimidin-2-amine is a heterocyclic compound with the molecular formula C8H12BrN3. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound is characterized by the presence of a bromine atom at the 5-position and two ethyl groups attached to the nitrogen atom at the 2-position. This compound is used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N,N-diethylpyrimidin-2-amine typically involves the bromination of N,N-diethylpyrimidin-2-amine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent addition. The use of high-purity starting materials and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N,N-diethylpyrimidin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Catalysts such as palladium on activated charcoal (Pd/C) or tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) are used in the presence of bases like sodium t-butoxide (NaOtBu).

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include N-oxides and amines, respectively.

    Coupling Reactions: Products include biaryl compounds and other carbon-carbon bonded structures.

Scientific Research Applications

5-Bromo-N,N-diethylpyrimidin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and as a ligand in the development of bioactive molecules.

    Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-bromo-N,N-diethylpyrimidin-2-amine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and the diethylamino group play crucial roles in its binding affinity and specificity. The compound may also interact with nucleic acids, proteins, and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-N,N-dimethylpyrimidin-2-amine: Similar structure but with methyl groups instead of ethyl groups.

    2-Amino-5-bromopyridine: A pyridine derivative with a bromine atom at the 5-position and an amino group at the 2-position.

    5-Bromo-2-(dimethylamino)pyrimidine: Similar structure but with a dimethylamino group instead of a diethylamino group.

Uniqueness

5-Bromo-N,N-diethylpyrimidin-2-amine is unique due to the presence of the diethylamino group, which can influence its reactivity and binding properties. This makes it a valuable compound in the synthesis of complex molecules and in the study of biological systems.

Properties

IUPAC Name

5-bromo-N,N-diethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3/c1-3-12(4-2)8-10-5-7(9)6-11-8/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTJBOBIMUJVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409485
Record name 5-BROMO-2-(DIETHYLAMINO)PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433684-23-2
Record name 5-Bromo-N,N-diethyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433684-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-BROMO-2-(DIETHYLAMINO)PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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